molecular formula C8H5BrFN B1272964 4-(Bromomethyl)-2-fluorobenzonitrile CAS No. 222978-03-2

4-(Bromomethyl)-2-fluorobenzonitrile

Cat. No.: B1272964
CAS No.: 222978-03-2
M. Wt: 214.03 g/mol
InChI Key: DJOXAJDFHGJTAP-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-fluorobenzonitrile is an organic compound with the molecular formula C8H5BrFN It is characterized by the presence of a bromomethyl group and a fluorine atom attached to a benzonitrile ring

Scientific Research Applications

4-(Bromomethyl)-2-fluorobenzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of functionalized polymers and advanced materials with specific properties.

    Medicinal Chemistry: It is explored for the development of novel drug candidates due to its potential biological activity.

    Chemical Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

Target of Action

Bromomethyl compounds are often used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound could potentially target organoboron reagents in biochemical reactions .

Mode of Action

Bromomethyl compounds are known to participate in free radical bromination, nucleophilic substitution, and oxidation reactions . In the context of Suzuki–Miyaura coupling, the bromomethyl group may undergo transmetalation, a process where it is transferred from boron to palladium .

Biochemical Pathways

Given its potential role in suzuki–miyaura coupling, it may influence pathways involving carbon–carbon bond formation

Pharmacokinetics

Pharmacokinetic studies would be necessary to understand how this compound is absorbed, distributed, metabolized, and excreted in the body .

Result of Action

Its potential role in suzuki–miyaura coupling suggests it may facilitate the formation of carbon–carbon bonds, which could have significant implications in organic synthesis .

Action Environment

The action, efficacy, and stability of 4-(Bromomethyl)-2-fluorobenzonitrile could be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound may participate, is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions, such as temperature, pH, and the presence of other chemical groups, could potentially impact the action of this compound .

Biochemical Analysis

Biochemical Properties

4-(Bromomethyl)-2-fluorobenzonitrile plays a vital role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution reactions, where the bromomethyl group can be replaced by nucleophiles such as thiols, amines, or hydroxyl groups . These interactions often result in the formation of covalent bonds with target biomolecules, leading to modifications in their structure and function. Additionally, this compound can act as an electrophile, reacting with nucleophilic sites on enzymes and proteins, thereby influencing their activity and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades . This modulation can result in changes in gene expression patterns, affecting the transcription of specific genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and the levels of various metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, through covalent or non-covalent interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction and the target enzyme. For example, this compound can inhibit the activity of enzymes involved in DNA replication or repair, thereby affecting cellular proliferation and survival. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to alterations in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular impacts. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive chemicals . Over time, the degradation products of this compound may exhibit different biochemical properties and cellular effects compared to the parent compound. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell cycle progression, apoptosis, and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects without causing significant harm to the animals . At higher doses, this compound can induce toxic or adverse effects, such as organ damage, inflammation, or behavioral changes. Threshold effects have been observed, where a specific dosage level triggers a significant biological response, highlighting the importance of dose optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can undergo metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biochemical properties. The metabolic pathways of this compound can influence its overall bioavailability, toxicity, and efficacy in biological systems. Additionally, the interaction of this compound with metabolic enzymes can affect the levels of other metabolites, thereby impacting cellular metabolism and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cellular membranes by specific transporters, facilitating its entry into different cellular compartments. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and chromatin structure. Alternatively, this compound may be directed to the mitochondria, affecting mitochondrial function and energy production. The subcellular localization of this compound can determine its specific biochemical and cellular effects, highlighting the importance of understanding its intracellular dynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-fluorobenzonitrile typically involves the bromination of 2-fluorobenzonitrile. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the benzylic position.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-2-fluorobenzonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.

    Oxidation: The compound can be oxidized to form 4-(Bromomethyl)-2-fluorobenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitrile group can yield 4-(Bromomethyl)-2-fluorobenzylamine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Potassium permanganate in aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether under inert atmosphere.

Major Products:

    Nucleophilic Substitution: 4-(Azidomethyl)-2-fluorobenzonitrile, 4-(Methoxymethyl)-2-fluorobenzonitrile.

    Oxidation: 4-(Bromomethyl)-2-fluorobenzoic acid.

    Reduction: 4-(Bromomethyl)-2-fluorobenzylamine.

Comparison with Similar Compounds

    4-(Bromomethyl)benzonitrile: Lacks the fluorine atom, leading to different reactivity and properties.

    4-(Chloromethyl)-2-fluorobenzonitrile: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.

    4-(Bromomethyl)-2-chlorobenzonitrile: Contains both bromine and chlorine atoms, offering different substitution patterns and reactivity.

Uniqueness: 4-(Bromomethyl)-2-fluorobenzonitrile is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in various synthetic transformations.

Properties

IUPAC Name

4-(bromomethyl)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOXAJDFHGJTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380954
Record name 4-(bromomethyl)-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222978-03-2
Record name 4-(bromomethyl)-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyano-3-fluorobenzyl bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of the product from Step C (22.2 g, 165 mmol) in 220 mL of carbontetrachloride was added N-bromosuccinimide (29.2 g, 164 mmol) and benzoylperoxide (1.1 g). The reaction was heated to reflux for 30 minutes, then cooled to room temperature. The solution was concentrated in vacuo to one-third the original volume, poured into EtOAc, washed with water, sat. aq. NaHCO3, and brine, then dried (Na2SO4), filtered, and concentrated in vacuo to provide the crude product. Analysis by 1H NMR indicated only partial conversion, so the crude material was resubjected to the same reaction conditions for 2.5 hours, using 18 g (102 mmol) of N-bromosuccinimide. After workup, the crude material was purified by silica gel chromatography (0-10% EtOAc/hexane) to provide the desired product.
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22.2 g
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Synthesis routes and methods II

Procedure details

N-Bromosuccinimide (6.6 g, 0.037 mol) was dissolved in CH2Cl2 (150 mL), cooled to 0° C. and treated with dimethylsulfide (3.27 mL, 0.0446 mol). The solution was cooled to −20° C. and then treated dropwise with a solution of 2-fluoro-4-hydroxymethylbenzonitrile (3.74 g, 0.0248 mol) in CH2Cl2 (30 mL). After the addition, the reaction mixture was stirred at 0° C. for 2 h then left to warm to ambient temperature overnight. The reaction mixture was added to ice/H2O, extracted with EtOAc, the organic layer separated, washed with brine and dried (MgSO4). Filtration and concentration to dryness gave the title compound which was purified by chromatography (silica gel, 5-10% EtOAc/hexane.
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6.6 g
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150 mL
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30 mL
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Synthesis routes and methods III

Procedure details

N-Bromosuccinimide and AIBN were added to a carbon tetrachloride solution of 2-fluoro-4-methylbenzonitrile, followed by heating under reflux to obtain 4-(bromomethyl)-2-fluorobenzonitrile. By allowing this to react with morpholine in DMF in the presence of potassium carbonate, 2-fluoro-4-(morpholin-4-ylmethyl)benzonitrile was obtained. In DMF and in the presence of potassium carbonate, this was allowed to react with cyclohexanamine at 160° C. for 30 minutes while carrying out microwave irradiation. By post-treating the reaction liquid, 2-(cyclohexylamino)-4-(morpholin-4-ylmethyl)benzonitrile was obtained.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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